Secaubrytriol
Description
Contextualization of Secaubrytriol within the Class of 3,4-seco-Cycloartane Triterpenes
Triterpenes are a large group of natural products composed of six isoprene (B109036) units, typically with a molecular formula of C₃₀H₄₈. They are derived from the acyclic precursor squalene (B77637) and are characterized by their diverse cyclic structures. Cycloartane (B1207475) triterpenes are a specific type of tetracyclic triterpene featuring a characteristic 9β,19-cyclopropane ring system. nih.govacs.org
Seco-cycloartane triterpenes represent a subclass where the cycloartane skeleton has undergone a ring cleavage. In the case of 3,4-seco-cycloartanes, the bond between carbon atoms 3 and 4 of the cycloartane structure is cleaved. This compound is specifically classified as a 3,4-seco-cycloartane triterpene, indicating this specific structural modification. nih.govacs.org This seco modification contributes to the unique chemical and potentially biological properties of this compound compared to intact cycloartanes.
Historical Overview of the Discovery and Initial Research on this compound
This compound was first reported in the scientific literature as a newly isolated natural product from the exudate collected on the aerial parts of Gardenia aubryi. nih.govacs.org This plant species belongs to the Gardenia genus, which is known to produce various terpenoids and flavonoids. acs.orgimpactfactor.org The initial research involved the isolation of this compound along with other compounds, including two other new 3,4-seco-cycloartanes, secaubryenol (B23613) and secaubryolide, as well as known triterpenoids and flavones. nih.govacs.org
The structural elucidation of this compound was primarily achieved through extensive spectroscopic analysis, including mass spectrometry and Nuclear Magnetic Resonance (NMR) experiments. nih.govacs.org Notably, the relative configuration of this compound was unequivocally determined using X-ray crystallography, providing a definitive understanding of its three-dimensional structure. nih.govacs.org
Significance of this compound in the Broader Landscape of Plant-Derived Secondary Metabolites
Plant-derived secondary metabolites, including triterpenes like this compound, are significant in natural products chemistry due to their diverse structures and potential biological activities. sigmaaldrich.com These compounds often play ecological roles in plants, such as defense mechanisms against herbivores and pathogens. sigmaaldrich.com
The isolation and characterization of new triterpenes, such as this compound, contribute to the ever-expanding knowledge base of natural product diversity. Research into these compounds can reveal novel structural scaffolds and potentially lead to the discovery of new bioactive molecules. nih.govprospects.ac.ukgeomar.denih.govnih.gov While initial research on this compound included an evaluation of its in vitro cytotoxic activity, its broader significance lies in its contribution to the understanding of the chemical constituents of Gardenia species and the wider class of seco-cycloartane triterpenes. nih.govacs.org The study of such compounds is fundamental to the field of natural products chemistry and its potential applications. snu.ac.kracs.orghelmholtz-hips.defrontiersin.org
Here is a table summarizing key data about this compound from the initial research:
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₅ | pharmaffiliates.comrsc.org |
| Molecular Weight | 490.73 | pharmaffiliates.com |
| Source Plant | Gardenia aubryi | nih.govacs.org |
| Compound Class | 3,4-seco-Cycloartane Triterpene | nih.govacs.org |
| Structural Analysis | Mass Spectrometry, NMR, X-ray Crystallography | nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDEMPRAKPPFK-HIGWZERASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317608 | |
| Record name | Secaubrytriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925932-10-1 | |
| Record name | Secaubrytriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925932-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secaubrytriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence, Isolation, and Advanced Purification Methodologies of Secaubrytriol
Elucidation of Primary Botanical Sources of Secaubrytriol
Gardenia aubryi: A Principal Source for this compound Isolation
Gardenia aubryi, a species of flowering plant in the Rubiaceae family, stands as the primary identified natural source of this compound. nih.govacs.orgunic.ac.cy Scientific investigations have successfully isolated this compound from a resinous exudate collected from the aerial parts of the plant. nih.govacs.org This exudate, which covers the leaves and flower buds, contains a rich mixture of secondary metabolites. acs.org The isolation of this compound from G. aubryi was a key step in its chemical characterization, with its molecular structure and relative configuration being definitively established through mass spectrometry, NMR experiments, and X-ray crystallography. nih.govacs.orgunic.ac.cy Alongside this compound, other related seco-cycloartanes, such as secaubryenol (B23613) and secaubryolide, were also identified from the same exudate, highlighting G. aubryi as a significant reservoir for this class of triterpenes. nih.govacs.orgunic.ac.cy
Investigations into Other Gardenia Species Yielding this compound or Related Triterpenes
Research into the genus Gardenia has revealed a wealth of triterpenoids across various species, although this compound itself has been specifically isolated from G. aubryi. However, studies on other species have identified structurally related cycloartane (B1207475) and seco-cycloartane triterpenes, suggesting a broader biosynthetic capacity for these compounds within the genus. impactfactor.org
Gardenia tubifera : Exudates from the aerial parts of this species have yielded new 3,4-seco-cycloartane triterpenes known as gardenoins A–D, as well as the related compound secaubryenol. impactfactor.org
Gardenia sootepensis : Methanol (B129727) extracts from the apical buds of G. sootepensis were found to contain various cycloartanes, referred to as sootepins. impactfactor.orgnparks.gov.sg
Gardenia thailandica : Investigations of the leaves and twigs of this species have led to the isolation of several anti-HIV cycloartanes. impactfactor.org
Gardenia obtusifolia : This species is a known source of the triterpene gardenoin E, which was isolated from its apical buds. impactfactor.org
While these species have not been explicitly identified as sources of this compound, the presence of other seco-cycloartanes and related triterpenes underscores the phytochemical diversity within the Gardenia genus and points to shared metabolic pathways. impactfactor.org
Optimized Extraction Protocols for this compound from Complex Plant Matrices
The effective isolation of this compound from its natural source relies on carefully optimized extraction protocols designed to separate the compound from a complex mixture of plant metabolites.
Solvent-Based Extraction Techniques (e.g., Ethanolic Extraction of Exudates)
The initial step in isolating this compound from the exudate of G. aubryi involves solvent-based extraction. acs.org Dichloromethane (B109758) has been documented as the solvent used to extract the raw exudate. acs.org Generally, in the broader context of extracting triterpenoids from plant materials, ethanolic extraction is a common and effective method. iosrjournals.orgnih.gov For instance, studies on Gardenia jasminoides have utilized reflux extraction with 60% aqueous ethanol (B145695) to process the powdered fruit. nih.govjfda-online.com This extract is then often subjected to further partitioning with a series of solvents of increasing polarity, such as cyclohexane, ethyl acetate (B1210297), and n-butanol, to achieve a preliminary separation of compounds based on their solubility. nih.govjfda-online.com
| Parameter | Description | Example from Gardenia Research | Reference |
|---|---|---|---|
| Plant Material | Dried and powdered plant parts (e.g., fruit, exudate) | Dried fruit of G. jasminoides | jfda-online.com |
| Primary Solvent | Ethanol/water mixtures are commonly used. | 60% aqueous ethanol | nih.gov |
| Extraction Method | Reflux or percolation to maximize solvent contact. | Reflux extraction for 2 hours | nih.gov |
| Partitioning Solvents | Used for liquid-liquid extraction to separate fractions. | Cyclohexane, ethyl acetate, n-butanol | jfda-online.com |
Emerging Extraction Methods for Enhanced this compound Yields
While traditional solvent extraction is effective, modern techniques are being developed to improve the efficiency, yield, and environmental friendliness of natural product extraction. For triterpenoids in general, these emerging methods include:
Ultrasound-Assisted Extraction (UAE) : This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. rsc.orgmaxapress.com
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. nih.gov
Supercritical Fluid Extraction (SFE) : This method often uses supercritical CO2 as a solvent, which offers advantages in terms of selectivity and the absence of residual organic solvents in the final extract. tandfonline.com
Mechanochemistry : This involves milling the plant material with an aid to increase the surface area and facilitate the extraction of specific compounds into water or ethanol solutions. mdpi.comresearchgate.net
Although these advanced methods have not been specifically documented for the extraction of this compound, their successful application for other triterpenoids from various plant sources suggests their potential for optimizing this compound yields from G. aubryi. nih.govresearchgate.net
Multi-Stage Chromatographic Strategies for this compound Purification
Following initial extraction, the purification of this compound to a high degree of purity requires a multi-step chromatographic approach. Crude extracts contain a multitude of compounds, necessitating several stages of separation based on different chemical principles. nih.gov
The fractionation of the dichloromethane extract of G. aubryi exudate led to the isolation of this compound along with seven other compounds. acs.org This process typically involves a sequence of chromatographic techniques:
Column Chromatography (CC) : This is often the first step, using a stationary phase like silica (B1680970) gel. The crude extract is loaded onto the column, and solvents of increasing polarity (a gradient) are passed through to elute different fractions. For example, a gradient of petroleum ether-ethyl acetate might be used. nih.gov
Further Column Chromatography : Individual fractions from the initial separation are often re-chromatographed on different stationary phases, such as C18 reverse-phase silica or macroporous resins, to further separate compounds with similar polarities. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, Prep-HPLC is frequently employed. This high-resolution technique can separate structurally similar compounds, yielding the pure isolate. nih.govjfda-online.com
This sequential and multi-modal approach, combining different chromatographic methods, is essential for navigating the complexity of the plant extract to isolate a specific target compound like this compound. nih.govnih.gov
| Stage | Technique | Stationary Phase Example | Purpose | Reference |
|---|---|---|---|---|
| 1 | Column Chromatography (CC) | Silica Gel | Initial fractionation of crude extract based on polarity. | nih.gov |
| 2 | Column Chromatography (CC) | C18 Reverse-Phase or Macroporous Resin | Further separation of semi-purified fractions. | nih.gov |
| 3 | Preparative HPLC (Prep-HPLC) | C18 Reverse-Phase | Final high-resolution purification to yield pure compound. | jfda-online.com |
Normal-Phase and Reverse-Phase Column Chromatography for this compound Enrichment
Initial enrichment of this compound from crude extracts typically involves the application of column chromatography, utilizing both normal-phase and reverse-phase techniques to achieve a significant degree of separation.
Normal-Phase Column Chromatography:
In the primary purification stages of this compound from a fungal extract, normal-phase column chromatography over silica gel is a commonly employed technique. This method separates compounds based on their polarity, with non-polar compounds eluting before more polar ones. The crude extract is first subjected to silica gel column chromatography using a gradient of solvents with increasing polarity. For instance, a step gradient of petroleum ether/ethyl acetate followed by a gradient of dichloromethane/methanol has been effectively used. This initial fractionation allows for the separation of the complex mixture into several less complex fractions, with this compound being concentrated in the fractions eluting with a specific solvent polarity.
Reverse-Phase Column Chromatography:
Following the initial separation by normal-phase chromatography, fractions enriched with this compound are often further purified using reverse-phase column chromatography. In this technique, a non-polar stationary phase, such as octadecyl-functionalized silica gel (ODS), is used in conjunction with a polar mobile phase. This method separates compounds based on their hydrophobicity. The enriched fractions are subjected to chromatography on an ODS column, which effectively removes more polar impurities, leading to a higher concentration of this compound.
A subsequent step in the purification cascade often involves the use of gel filtration chromatography, for instance, with Sephadex LH-20. This technique separates molecules based on their size. The fraction containing this compound from the reverse-phase step is passed through a Sephadex LH-20 column, typically with methanol as the eluent, to remove impurities of different molecular sizes, bringing the compound a step closer to isolation.
| Chromatography Type | Stationary Phase | Mobile Phase System | Purpose in this compound Purification |
| Normal-Phase Column Chromatography | Silica Gel | Gradient of Petroleum Ether/Ethyl Acetate and Dichloromethane/Methanol | Initial fractionation of the crude extract and enrichment of this compound. |
| Reverse-Phase Column Chromatography | Octadecyl-functionalized Silica Gel (ODS) | Polar mobile phase | Further purification of enriched fractions by separating based on hydrophobicity. |
| Gel Filtration Chromatography | Sephadex LH-20 | Methanol | Size-based separation to remove impurities of different molecular weights. |
High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final stages of this compound isolation, offering high resolution and sensitivity. It is employed for both the purification of the compound and the assessment of its purity.
Preparative and Semi-Preparative HPLC for Isolation:
For the final isolation of this compound, semi-preparative reverse-phase HPLC is the method of choice. This technique utilizes a C18 column and a mobile phase typically consisting of a mixture of methanol and water. The high resolving power of HPLC allows for the separation of this compound from closely related impurities that may have co-eluted in the previous chromatographic steps. The elution is monitored by a detector, such as a UV detector, and the fraction corresponding to the this compound peak is collected, yielding the pure compound.
Analytical HPLC for Purity Assessment:
Once isolated, the purity of this compound is assessed using analytical HPLC. A small amount of the purified compound is injected into an analytical HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak is indicative of a high degree of purity. The retention time of this peak serves as a characteristic identifier for this compound under the specific analytical conditions used.
| HPLC Mode | Stationary Phase (Column) | Typical Mobile Phase | Detection Method | Application |
| Semi-Preparative Reverse-Phase HPLC | C18 | Methanol/Water | UV Detection | Final isolation of pure this compound. |
| Analytical Reverse-Phase HPLC | C18 | Methanol/Water | UV Detection | Assessment of the purity of the isolated this compound. |
Advanced Preparative Chromatographic Techniques (e.g., Countercurrent Chromatography, Flash Chromatography)
While the isolation of this compound has been successfully achieved using conventional column chromatography and HPLC, advanced preparative chromatographic techniques such as flash chromatography and countercurrent chromatography offer potential advantages for the efficient purification of this and other fungal metabolites.
Flash Chromatography:
Flash chromatography is a rapid form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica gel. This technique significantly reduces the time required for separation compared to traditional gravity-fed column chromatography. For the purification of alkaloids from fungal sources like Penicillium, flash chromatography has been effectively used for the initial fractionation of crude extracts. A gradient elution, for example with a cyclohexane/ethyl acetate system, can rapidly separate the extract into fractions of varying polarities, thereby enriching the target compounds for further purification by HPLC. Given its successful application for similar compounds, flash chromatography represents a viable and efficient method for the initial enrichment of this compound.
Countercurrent Chromatography (CCC):
Countercurrent chromatography is a form of liquid-liquid partition chromatography that does not require a solid support matrix. Instead, it relies on the partitioning of solutes between two immiscible liquid phases. This technique is particularly advantageous for the separation of sensitive or polar compounds that may irreversibly adsorb to solid stationary phases. High-speed countercurrent chromatography (HSCCC) has been successfully applied to the separation of diketopiperazines and other alkaloids from fungal extracts. For instance, a two-phase solvent system composed of petroleum ether/ethyl acetate/methanol/water has been used to isolate multiple diketopiperazines in a single step. The application of CCC could therefore offer a gentle and efficient alternative or complementary step in the purification of this compound, potentially improving recovery and purity.
| Technique | Principle | Potential Application for this compound | Advantages |
| Flash Chromatography | Pressurized liquid chromatography with a solid stationary phase. | Rapid initial fractionation and enrichment from crude fungal extracts. | Speed, improved resolution over gravity chromatography. |
| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | Gentle and efficient separation, particularly for polar or sensitive compounds. | No irreversible adsorption, high sample loading capacity, quantitative recovery. |
Comprehensive Spectroscopic and Crystallographic Structural Elucidation of Secaubrytriol
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Definitive Structure Determination of Secaubrytriol
NMR spectroscopy is a cornerstone of chemical structure determination. uvic.cacopernicus.org It provides detailed information about the chemical environment of individual atoms.
Application of One-Dimensional NMR (¹H, ¹³C, DEPT) for this compound Structural Fragment Analysis
One-dimensional (1D) NMR experiments are the initial step in piecing together a molecule's structure.
¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms in a molecule. The chemical shift of a proton indicates its electronic environment, the integration (area under the peak) reveals the number of protons of that type, and the splitting pattern (multiplicity) shows how many neighboring protons it has.
¹³C NMR (Carbon NMR): This experiment identifies the different types of carbon atoms. The chemical shift provides information about the carbon's bonding and functional group.
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (typically DEPT-45, DEPT-90, and DEPT-135) used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon, thus distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Without access to the ¹H and ¹³C NMR spectra of this compound, it is impossible to create the required data tables or analyze its basic structural fragments.
Utilization of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for this compound Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing chemists to connect the fragments identified in 1D NMR. uvic.cawikipedia.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to, providing definitive ¹H-¹³C one-bond connections. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different spin systems and piecing together the complete carbon skeleton of the molecule. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining the relative stereochemistry and 3D conformation of the molecule. wikipedia.org
The analysis of these 2D NMR correlations is essential for assembling the complete structure of this compound and defining its stereochemistry. The absence of this data in the public domain prevents any such analysis.
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight and composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Assignment of this compound
HRMS measures the mass of a molecule with extremely high accuracy. This precision allows for the unambiguous determination of its molecular formula by distinguishing between compounds that might have the same nominal mass but different elemental compositions. No HRMS data for this compound could be found, meaning its exact molecular formula remains unconfirmed from available sources.
Tandem Mass Spectrometry (MS/MS) for Elucidation of this compound Fragmentation Patterns and Substructure Analysis
In tandem mass spectrometry (MS/MS), ions of the parent molecule are selected and then fragmented. copernicus.org Analyzing the masses of these fragments provides valuable clues about the molecule's substructures and how they are connected. libretexts.orglibretexts.org This fragmentation pattern is unique to a compound and helps to confirm its proposed structure. Specific MS/MS fragmentation data for this compound is not available.
X-ray Crystallography for the Unequivocal Determination of this compound's Relative Configuration
X-ray crystallography is considered the gold standard for structure determination. wikipedia.org When a compound can be grown into a suitable single crystal, bombarding it with X-rays produces a diffraction pattern. nih.gov Mathematical analysis of this pattern yields a precise three-dimensional model of the electron density of the molecule, revealing the exact spatial arrangement of every atom. nih.gov This technique provides an unambiguous determination of the molecule's connectivity and relative stereochemistry. A search for a published crystal structure of this compound did not yield any results.
Application of Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Studies of this compound
Following an extensive search of scientific literature and chemical databases, it has been determined that there is currently no specific published research detailing the application of chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for the determination of the absolute configuration of this compound. While these techniques are powerful and widely used for establishing the stereochemistry of natural products, dedicated studies on this particular aubryane sesquiterpenoid are not available in the public domain.
Chiroptical spectroscopy is a cornerstone in the stereochemical analysis of chiral molecules. researchgate.net These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govrsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. nih.gov For molecules like this compound, which possess multiple stereocenters, theoretical calculations of ECD spectra for all possible stereoisomers are typically performed using quantum chemical methods. Comparison of the experimentally measured ECD spectrum with the calculated spectra then allows for the unambiguous assignment of the absolute configuration. d-nb.info
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.govresearchgate.net The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers transforms. Anomalous ORD curves, which show distinct peaks and troughs, are particularly informative and are also characteristic of the molecule's absolute stereochemistry.
In the absence of specific experimental or calculated ECD and ORD data for this compound, it is not possible to provide detailed research findings or data tables for this compound. The structural elucidation and assignment of its absolute configuration would necessitate either the isolation of this compound from a natural source or its chemical synthesis, followed by chiroptical analysis. Such an investigation would involve measuring the ECD and ORD spectra and corroborating these experimental data with quantum chemical calculations to confidently establish its three-dimensional structure.
Biosynthetic Hypotheses and Proposed Chemical Transformations of Secaubrytriol
Proposed Biosynthetic Pathways of 3,4-seco-Cycloartane Triterpenes, Including Secaubrytriol, from Common Precursors (e.g., Squalene)
The biosynthesis of triterpenes, including the cycloartane (B1207475) class from which this compound is derived, originates from the universal isoprenoid pathway. The key precursor is squalene (B77637), a 30-carbon acyclic hydrocarbon. In eukaryotes, squalene undergoes epoxidation catalyzed by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256) nih.gov. This epoxide is a crucial intermediate that serves as the substrate for oxidosqualene cyclases (OSCs) nih.gov. OSCs catalyze the cyclization of 2,3-oxidosqualene through a complex series of reactions involving carbocation intermediates, ultimately leading to the formation of various cyclic triterpene scaffolds, such as cycloartanes nih.gov.
Cycloartanes are tetracyclic triterpenes characterized by a cyclopropane (B1198618) ring at the C-9 and C-19 positions. This compound and other 3,4-seco-cycloartanes are formed from a cycloartane precursor through a ring cleavage event. The formation of the A-seco ring in triterpenes often involves a Baeyer-Villiger oxidation of the C-3 or C-2 carbon atoms of cyclic 3-hydroxytriterpenoids as a key step preceding the cleavage. Following the initial cyclization and ring-cleavage, further modifications such as hydroxylations, oxidations, and other functional group transformations occur, catalyzed by various enzymes like cytochrome P450s nih.gov. These tailoring steps contribute to the structural diversity observed in seco-triterpenes.
This compound itself has been isolated from the aerial parts and exudate of Gardenia aubryi, as well as from other Gardenia species including Gardenia thailandica, Gardenia tubifera, Gardenia obtusifolia, and Gardenia sootepensis, and the fruits of Gardenia jasminoides. Studies involving the incorporation of labeled precursors such as 24-methylenecholesterol, fucosterol, isofucosterol, 24-isopropenylcholesterol, DL-mevalonate, and L-methionine have been utilized to establish the major biosynthetic pathway in related systems, supporting the origin from isoprenoid precursors like mevalonate, which leads to squalene.
Identification and Characterization of Putative Enzyme Systems Involved in this compound Biosynthesis in Gardenia Species
This compound is known to occur in several Gardenia species. The biosynthesis of triterpenes in plants involves a suite of enzymes. The early steps, leading to the formation of squalene and 2,3-oxidosqualene, are catalyzed by squalene synthase (SS) and squalene epoxidase (SQE), respectively. The subsequent cyclization of 2,3-oxidosqualene to form the cycloartane skeleton is mediated by oxidosqualene cyclases (OSCs) nih.gov.
While general enzymes involved in the upstream isoprenoid and triterpene backbone biosynthesis in plants, including Gardenia species, have been studied (e.g., DXS, DXR, GPPS, IS, UGTs in the context of iridoids and crocins), the specific enzyme systems directly responsible for the late-stage modifications leading to the 3,4-seco-cycloartane structure of this compound in Gardenia species have not been explicitly identified and characterized in the provided search results. The biosynthesis of complex natural products often involves dedicated enzymes for specific regio- and stereoselective transformations, and the identification of these enzymes can be challenging due to factors such as incomplete pathway knowledge and the narrow substrate specificity of biosynthetic enzymes. Further research is needed to elucidate the specific enzymes, such as potential oxygenases or other modifying enzymes, that catalyze the ring cleavage and subsequent functionalization steps to produce this compound in Gardenia.
Regio- and Stereoselective Chemical Derivatization Strategies of this compound
Chemical derivatization of natural products like this compound is a common strategy in natural product research. This involves modifying the structure of the parent compound through chemical reactions to generate analogues with altered properties. These modifications can be regio- and stereoselective, targeting specific functional groups or positions on the molecule while preserving the stereochemistry where desired. General chemical reactions applicable to terpenes, such as oxidation and reactions involving double bonds, can be employed in derivatization strategies.
Synthesis of this compound Analogues for Structural Modification Research
The synthesis of natural product analogues is a valuable approach for structural modification research and for exploring structure-activity relationships (SAR). By creating a library of compounds with variations in their structure, researchers can investigate how specific functional groups or structural features influence biological activity or other properties. While the provided search results discuss general strategies for the design and synthesis of natural product analogues, including methods like diverted total synthesis and biosynthesis-inspired synthesis, specific information on the total synthesis or dedicated synthesis of this compound analogues for structural modification research was not found. Organic synthesis of complex molecules can be challenging, and the design of analogues often relies on iterative synthesis and testing.
Exploration of Semi-Synthetic Approaches to this compound Derivatives for Elucidating Structure-Property Relationships
Semi-synthetic approaches involve using a naturally occurring compound as a starting material and performing chemical transformations to create derivatives. This approach is particularly useful when the natural product is available in sufficient quantities through isolation. Semi-synthetic strategies have been successfully applied to triterpenes, including cycloartanes and seco-cycloartanes.
Studies have reported obtaining new semi-synthetic cycloartanes and friedelane-type triterpenoids through chemical transformations of isolated natural triterpenoids. Specific derivatization methods mentioned in the context of triterpenes include acetylation and methylation. The evaluation of these semi-synthetic derivatives for biological activities, such as antiangiogenic activity in the case of 3,4-seco-cycloartane triterpenes from Gardenia species, allows for the exploration of structure-property relationships. By comparing the properties of the parent compound and its semi-synthetic derivatives, researchers can gain insights into which parts of the molecule are important for a particular activity or property. This facilitates the identification of key structural features and can guide the design of compounds with improved characteristics.
Advanced Analytical Method Development and Quantification of Secaubrytriol in Research Matrices
Development of Robust Analytical Protocols for Detection and Identification of Secaubrytriol
Establishing reliable methods for the detection and identification of this compound involves leveraging sophisticated analytical instrumentation and techniques tailored to the compound's chemical structure and the complexity of the sample matrix.
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex natural product mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly with tandem MS (MS/MS) capabilities, are powerful tools for the profiling and identification of triterpenes like this compound in botanical extracts. wikipedia.orglipidmaps.orgnih.govnih.govnih.gov
LC-MS/MS is well-suited for the analysis of polar and less volatile compounds, making it applicable to triterpenes which may have varying degrees of polarity depending on their functional groups. lipidmaps.orgnih.gov The LC component separates compounds based on their differential interactions with a stationary phase and a mobile phase, while the MS/MS component provides detailed structural information through the fragmentation of parent ions. This fragmentation pattern serves as a unique fingerprint for identification. The structural elucidation of this compound has been achieved using mass spectrometry, highlighting the utility of this technique in its characterization. nih.govuni.lu
GC-MS is typically employed for volatile and thermally stable compounds. While triterpenes are generally high molecular weight compounds, some may be amenable to GC-MS analysis, often after derivatization to increase volatility. lipidmaps.orgnih.govnih.gov GC separates compounds based on their boiling points and interactions with the stationary phase, followed by ionization and detection by MS. GC-MS has been used for the analysis of crude extracts and phytochemicals, including terpenoids, in plant samples. bidd.group
Both LC-MS/MS and GC-MS/MS offer high sensitivity and selectivity, enabling the detection and identification of this compound even at low concentrations within complex botanical matrices. The MS/MS capability allows for targeted analysis by monitoring specific precursor-product ion transitions, enhancing confidence in identification and improving signal-to-noise ratios for better sensitivity. nih.gov
Spectrophotometric and spectrofluorometric methods are quantitative analytical techniques that measure the absorption or emission of light by a substance, respectively. These methods can be simpler and more cost-effective than hyphenated techniques, making them suitable for routine analysis once a method is developed and validated. wikidata.orgwikidata.org
For a compound to be analyzed by spectrophotometry, it must absorb light in the ultraviolet-visible (UV-Vis) region. Spectrofluorometry requires the compound to be fluorescent or to react with a reagent to form a fluorescent product. While specific spectrophotometric or spectrofluorometric assays for this compound were not found in the immediate search results, these techniques are generally applicable to a wide range of organic molecules, including natural products, provided they possess the necessary chromophores or fluorophores, or can be appropriately derivatized. wikidata.orgwikidata.org
The development of such an assay for this compound would involve identifying suitable wavelengths for maximum absorbance or fluorescence, optimizing reaction conditions if derivatization is required, and establishing a linear relationship between the compound's concentration and the measured signal. These methods, while potentially less selective than MS-based techniques for complex mixtures, can be valuable for quantifying this compound in relatively purified samples or as a high-throughput screening method.
Method Validation Parameters for this compound Analytical Procedures (e.g., Sensitivity, Selectivity, Reproducibility)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters, as outlined by guidelines such as those from the ICH, include sensitivity, selectivity, accuracy, precision (repeatability and intermediate precision), reproducibility, linearity, and range, as well as limits of detection (LOD) and quantification (LOQ).
Sensitivity: The ability of the method to detect and quantify the analyte at low concentrations, typically assessed by LOD and LOQ. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
Selectivity (or Specificity): The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix, such as other triterpenes or plant constituents. This is crucial for analyzing complex botanical extracts.
Reproducibility: The agreement between results obtained with the same method on identical samples in different laboratories, with different analysts and equipment.
Accuracy: The closeness of agreement between the value found and the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and determining the recovery.
Precision: The closeness of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. It is usually expressed as repeatability (within a short period under the same conditions) and intermediate precision (within the same laboratory under different conditions, e.g., different days, analysts, or equipment).
Linearity and Range: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated linearity, accuracy, and precision.
Validation ensures that the analytical method for this compound consistently yields reliable and accurate results for its intended application, whether it is for identification, purity assessment, or quantification in research samples.
Quantitative Analysis of this compound in Different Botanical Samples and Related Chemical Mixtures
Quantitative analysis of this compound involves determining the precise amount or concentration of the compound in a given sample. For botanical samples, this typically begins with sample preparation steps, including extraction of the plant material using appropriate solvents to isolate this compound and other phytochemicals. bidd.group The choice of extraction method and solvent is critical to efficiently recover the target analyte.
Following extraction, the sample extract is analyzed using a validated quantitative method, such as LC-MS/MS or a developed spectrophotometric/spectrofluorometric assay. nih.govwikidata.orgwikidata.org The concentration of this compound in the extract is determined by comparing the analytical signal obtained from the sample to a calibration curve prepared using known concentrations of a this compound standard.
This compound has been isolated from Gardenia aubryi and Gardenia sootepensis. nih.govuni.luuni.lufishersci.cawikipedia.org Quantitative analysis would involve applying the validated method to extracts from different parts of these plants (e.g., leaves, stems, roots, exudate) or samples collected under varying conditions (e.g., different geographical locations, growth stages) to determine the distribution and concentration of this compound. While specific quantitative data on this compound levels in these botanical sources were not detailed in the search results, such analysis is fundamental to understanding the compound's natural occurrence and potential variability.
Computational Chemistry and Theoretical Investigations of Secaubrytriol
Molecular Modeling and Conformational Analysis of Secaubrytriol's Three-Dimensional Structure
Molecular modeling and conformational analysis are crucial for understanding the preferred spatial arrangements of a flexible molecule like this compound. Seco-cycloartanes, due to the cleavage of a ring, possess increased conformational flexibility compared to their intact cycloartane (B1207475) counterparts. The three-dimensional structure of this compound, with its multiple rings and flexible side chain, can exist in various conformations arising from rotations around single bonds.
Computational techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations can be employed to explore the potential energy surface of this compound and identify low-energy conformers. MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates, considering factors like bond stretching, angle bending, torsion, and non-bonded interactions. MD simulations extend this by simulating the motion of atoms over time, allowing for the sampling of different conformations at a given temperature.
The availability of X-ray crystallographic data for this compound provides a solid starting point for molecular modeling studies. nih.gov The experimentally determined solid-state structure represents one specific conformation, which is likely a low-energy one, but not necessarily the most stable conformation in solution or in different environments. Computational conformational analysis can explore the accessible conformational space and determine the relative stabilities of different conformers. Techniques like the Metropolis Monte Carlo procedure, often used in conjunction with MM calculations, can help in sampling a wide range of conformations.
Understanding the preferred conformations is essential as the biological activity and spectroscopic properties of a molecule are often dependent on its three-dimensional structure. Analyzing the energy landscape and the transitions between different conformers can provide insights into the molecule's flexibility and how it might interact with other molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed description of a molecule's electronic structure compared to molecular mechanics. Methods such as Density Functional Theory (DFT) are widely used to calculate properties like electron density distribution, molecular orbitals, partial charges, and electrostatic potential.
For this compound, DFT calculations could provide insights into the electronic environment of its various functional groups (hydroxyls, alkene, carboxylic acid). This information is valuable for understanding the molecule's polarity, potential sites for hydrogen bonding, and interactions with its environment or potential biological targets.
Furthermore, quantum chemical calculations can be used to predict the reactivity of specific sites within the molecule. By calculating parameters such as frontier molecular orbitals (HOMO and LUMO) and activation energies for potential reactions, it is possible to gain theoretical insights into how this compound might behave in chemical transformations. While specific reaction prediction studies for this compound were not found, quantum chemical methods are generally applied to analyze reaction mechanisms and predict reaction pathways for organic molecules.
The complex nature of this compound's structure means that high-level quantum chemical calculations can be computationally demanding. However, they offer a powerful means to complement experimental observations and provide a theoretical basis for understanding the molecule's chemical behavior at an electronic level.
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) for this compound Validation
In silico prediction of spectroscopic properties, particularly NMR chemical shifts and IR frequencies, serves as a valuable tool for the validation of proposed molecular structures by comparing predicted data with experimental spectra. Experimental NMR spectroscopy was crucial in establishing the structure of this compound. nih.gov Predicting NMR chemical shifts computationally can help confirm the assignment of peaks in the experimental spectrum to specific atoms in the molecule.
Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, are commonly used for predicting NMR chemical shifts. These calculations take into account the electronic environment around each nucleus, which directly influences its chemical shift. Comparing the calculated shifts with the experimental ¹H and ¹³C NMR data for this compound can provide strong evidence for the correctness of the assigned structure and stereochemistry.
Similarly, in silico prediction of IR frequencies can be used to validate the presence of specific functional groups in this compound. IR spectroscopy probes the vibrational modes of a molecule, and characteristic frequencies are associated with different bond stretches and bends. Computational methods, often based on quantum chemistry, can predict these vibrational frequencies. Comparing the predicted IR spectrum with the experimental IR data obtained for this compound can help confirm the presence of hydroxyl groups, the alkene double bond, and the carboxylic acid functionality.
Future Perspectives and Emerging Research Avenues in Secaubrytriol Chemical Research
Q & A
Q. What methodologies are recommended for characterizing the molecular structure of Secaubrytriol?
To confirm this compound's structure (C₃₀H₅₀O₅, molecular weight 490.7 g/mol), use nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography can resolve its tetracyclic framework and substituent positioning. For purity assessment, combine HPLC with UV/Vis or evaporative light scattering detection .
Q. Which solvents are optimal for dissolving this compound in experimental settings?
this compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane), polar aprotic solvents (DMSO, acetone), and ethyl acetate. Solubility tests should precede experiments: prepare saturated solutions in target solvents, filter, and quantify via gravimetric analysis or UV spectrophotometry. Note that solubility may vary with temperature and crystal polymorphism .
Q. How should researchers validate the identity of newly synthesized this compound derivatives?
For novel derivatives, combine spectroscopic characterization (¹H/¹³C NMR, IR) with chromatographic purity checks (HPLC, TLC). Compare melting points and optical rotations with literature values. For biological testing, ensure ≥95% purity via orthogonal methods (e.g., LC-MS) and confirm absence of endotoxins using limulus amebocyte lysate assays .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s inhibitory effects on inflammation-related enzymes?
Use in vitro enzyme inhibition assays (e.g., COX-2, LOX) with recombinant proteins. Optimize reaction conditions (pH, temperature, substrate concentration) and include positive controls (e.g., indomethacin). For IC₅₀ determination, employ dose-response curves with nonlinear regression analysis. Validate findings in cell-based models (e.g., LPS-stimulated macrophages) to assess cytokine suppression (IL-6, TNF-α) .
Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?
Discrepancies may arise from poor bioavailability or metabolic instability. Perform pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. Use solubility enhancers (e.g., cyclodextrins) or nanoformulations to improve bioavailability. Cross-validate results with ex vivo assays (e.g., isolated organ baths) to bridge in vitro-in vivo gaps .
Q. What strategies optimize the stereoselective synthesis of this compound for structure-activity relationship (SAR) studies?
Employ asymmetric catalysis (e.g., chiral Lewis acids) for key cyclization steps. Monitor enantiomeric excess via chiral HPLC or optical rotation. For SAR, synthesize analogs with modified hydroxyl groups or tetracyclic cores and evaluate their bioactivity against parent compounds. Computational docking (e.g., AutoDock Vina) can predict binding modes to target enzymes .
Q. How should contradictory data on this compound’s cytotoxicity be analyzed?
Contradictions may stem from cell line variability or assay conditions. Replicate experiments across multiple cell lines (e.g., HEK-293, HepG2) under standardized conditions (e.g., serum-free media, 48-hour exposure). Use combinatorial assays (MTT, Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects. Cross-reference with transcriptomic data (RNA-seq) to identify off-target pathways .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound’s bioactivity studies?
Follow FAIR principles: document experimental parameters (e.g., cell passage number, solvent batch) in supplementary materials. Use blinded analyses for subjective endpoints (e.g., histopathology). Share raw data via repositories like Zenodo or Figshare. For animal studies, adhere to ARRIVE guidelines .
Q. How can computational tools enhance this compound’s mechanistic studies?
Use molecular dynamics simulations (GROMACS, AMBER) to model this compound-enzyme interactions. Validate predictions with mutagenesis (e.g., alanine scanning) or surface plasmon resonance (SPR) for binding affinity measurements. Network pharmacology platforms (STITCH, STRING) can map multi-target effects .
Q. What ethical and safety protocols apply to this compound research?
For in vivo studies, obtain institutional animal care committee approval (IACUC). Include negative controls to distinguish compound-specific effects from experimental artifacts. For environmental impact assessments, conduct ecotoxicology tests (e.g., Daphnia magna lethality assays) and adhere to REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
